molecular formula C8H8O4 B147046 5-Methoxysalicylic acid CAS No. 2612-02-4

5-Methoxysalicylic acid

Cat. No.: B147046
CAS No.: 2612-02-4
M. Wt: 168.15 g/mol
InChI Key: IZZIWIAOVZOBLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxysalicylic acid can be synthesized through the methylation of salicylic acid. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxysalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxysalicylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group at the 5th position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference allows it to participate in specific reactions and exhibit unique biological activities .

Properties

IUPAC Name

2-hydroxy-5-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIWIAOVZOBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25832-71-7 (hydrochloride salt)
Record name 5-Methoxysalicylic acid
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DSSTOX Substance ID

DTXSID0062551
Record name Benzoic acid, 2-hydroxy-5-methoxy-
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Molecular Weight

168.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Methoxysalicylic acid
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Solubility

9 mg/mL
Record name 5-Methoxysalicylic acid
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CAS No.

2612-02-4
Record name 5-Methoxysalicylic acid
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Record name 5-Methoxysalicylic acid
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Record name 5-Methoxysalicylic acid
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Record name Benzoic acid, 2-hydroxy-5-methoxy-
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Record name Benzoic acid, 2-hydroxy-5-methoxy-
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Record name Acid5-methoxysalicylic
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Record name 5-Methoxysalicylic acid
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Melting Point

142 - 146 °C
Record name 5-Methoxysalicylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In a 200 ml four-necked flask were placed 29.79 g (0.240 mol) of 4-methoxyphenol, 2.05 g (0.018 mol) of DMi and 40 g of xylene, and the solution was heated 4 until reflux began. Afterward, azeotropic dehydration was carried out, while 4.41 g (0.054 mol) of a 49 wt % aqueous NaOH solution was added dropwise over 5 hours. Next, 20 g of xylene was added dropwise, and the solution was allowed to mature under the reflux for 2 hours. It was confirmed that a stoichiometric amount of water was distilled. The reaction solution was put in a 300 ml autoclave, heated up to 160° C., and then allowed to absorb a carbon dioxide gas at 6 kg/cm2G, followed by maturation at the same temperature for 7 hours. In this case, a conversion was 74.9%/NaOH. The reaction solution was slowly cooled to 70° C., and then crystallized at 70° C. for 2 hours. The reaction solution was filtered at the same temperature, and then washed three times with 20 g of xylene to obtain wet sodium 5-methoxysalicylate. According to analysis, the recovery yield of sodium 5-methoxysalicylate was 72.8%/NaOH, and any DMi was not detected. It was confirmed that DMi was completely recovered in a filtrate and a wash liquid in the steps of the heating, the filtration and the washing. The wet product was dissolved in 54 g of water at 60° C., and an extraction operation was carried out twice with 18 g of xylene to obtain an aqueous layer. Xylene dissolved in this aqueous layer was distilled off under reduced pressure, and the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours to crystallize. The resulting precipitate was filtered, and then washed three times with 12 g of water. Next, wet 5-methoxysalicylic acid was taken out, and then dried to obtain 6.60 g of 5-methoxysalicylic acid. In this case, a purity was 99.9% or more and a total recovery yield in terms of pure product from the raw material was 72.7%/NaOH.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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